Thiourea

Description

Properties

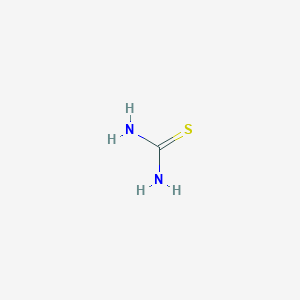

IUPAC Name |

thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDCJDMYOKAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S, Array | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53754-90-8 | |

| Record name | Thiourea, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53754-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9021348 | |

| Record name | Thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999), Dry Powder; Other Solid; Pellets or Large Crystals, White or off-white crystals or powder; [CAMEO], Solid, WHITE CRYSTALS OR POWDER., White or off-white crystals or powder. | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiourea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/453 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Sublimes in vacuum at 302-320 °F (NTP, 1992), Decomposes at boiling point, Sublimes in vacuum at 302-320 °F | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/453 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

>11.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 1.42X10+5 mg/L at 25 °C, Soluble in water at 25 °C: 1 part in 11, Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C, Soluble in alcohol; sparingly soluble in ether., For more Solubility (Complete) data for THIOUREA (6 total), please visit the HSDB record page., 142 mg/mL at 25 °C, Solubility in water: moderate | |

| Record name | SID85148783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiourea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.405 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.405 g/cu cm at 25 °C, 1.4 g/cm³, 1.405 at 68 °F | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/453 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0028 [mmHg], 1.41X10-7 mm Hg at 25 °C | |

| Record name | Thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid which crystallizes in a rhombic bipyramidal structure, White lustrous crystals, Three functional groups - amino, imino, and thiol | |

CAS No. |

62-56-6 | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiourea; thiocarbamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYV9AM2QAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiourea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/453 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

349 to 352 °F (NTP, 1992), 176-178 °C, 180 °C, 182 °C, 349-352 °F | |

| Record name | THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiourea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOUREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/453 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomeric Forms of Thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea, a structurally simple organosulfur compound, plays a significant role in various chemical and biological processes, including in the realms of medicinal chemistry and drug development. Its reactivity and interaction with biological targets are intrinsically linked to its chemical structure and, most notably, its capacity to exist in different tautomeric forms. This technical guide provides a comprehensive examination of the chemical structure of this compound and its thione-thiol tautomerism. It consolidates quantitative structural data, details experimental protocols for the characterization of its tautomeric forms, and presents visual representations of the underlying chemical principles and experimental workflows.

Chemical Structure of this compound

This compound, with the chemical formula C(NH₂)₂S, is a planar molecule. The thione tautomer is the predominant form in the solid state and in most solutions.[1] The resonance delocalization of the nitrogen lone pairs into the C=S π-system results in a partial double bond character for the C-N bonds and a weaker C=S double bond compared to a typical thioketone.

Molecular Geometry

The geometry of the thione tautomer of this compound has been extensively studied by X-ray and neutron diffraction. These studies confirm a planar C₂N₂S skeleton.

Table 1: Experimental and Computational Bond Lengths of this compound Tautomers

| Tautomer | Method | C=S / C-S (Å) | C-N (Å) | N-H (Å) | S-H (Å) |

| Thione | X-ray Crystallography[2] | 1.71 | 1.33 | - | - |

| Thione | DFT (B3LYP/6-311++G(d,p)) | 1.686 | 1.352, 1.344 | - | - |

| Thioenol | DFT (B3LYP/6-311++G(d,p)) | 1.76 (C-S) | 1.28, 1.38 | 1.01 | 1.36 |

Note: Computational data for the thioenol form is based on theoretical calculations and may vary depending on the computational method and basis set used.

Table 2: Experimental and Computational Bond Angles of this compound Tautomers

| Tautomer | Method | N-C-N (°) | N-C-S (°) | H-N-C (°) | C-S-H (°) |

| Thione | X-ray Crystallography | ~117 | ~121.5 | - | - |

| Thione | DFT (B3LYP/6-311++G(d,p)) | 118.5 | 120.8, 120.7 | - | - |

| Thioenol | DFT (B3LYP/6-311++G(d,p)) | 115.4 | 124.9 (N-C-S), 119.7 (N-C-S) | ~120 | ~95 |

Note: Angles for the thione form are averaged from crystallographic data. Computational data provides more specific values.

Table 3: Computational Dihedral Angles of this compound Tautomers

| Tautomer | Method | H-N-C-S (°) | H-N-C-N (°) |

| Thione | DFT (B3LYP/6-311++G(d,p)) | 0, 180 | 0, 180 |

| Thioenol | DFT (B3LYP/6-311++G(d,p)) | ~0, ~180 | ~0, ~180 |

Note: The planar nature of both tautomers results in dihedral angles close to 0° or 180°.

Tautomeric Forms of this compound

This compound exhibits thione-thiol tautomerism, existing in equilibrium between the thione form and the less stable thioenol (or isothis compound) form.[1] This equilibrium is crucial as the two tautomers display different chemical reactivities. The thione form acts as a good hydrogen bond donor, while the thioenol form possesses a nucleophilic sulfur atom.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is significantly influenced by the surrounding environment, including the solvent and pH.

-

Solvent Polarity: In aqueous solutions, the thione form is predominant.[2] The equilibrium can be shifted towards the thioenol form in less polar organic solvents.

-

pH: Protonation of this compound occurs on the sulfur atom, stabilizing the thioenol-like structure of the resulting cation.[2]

Table 4: Tautomeric Equilibrium Constant (Kt = [Thiol]/[Thione]) of this compound in Different Solvents

| Solvent | Kt (approx.) | Reference |

| Water | 1.04 x 10⁻³ | [2] |

| Acetonitrile | Higher than in water | [3] |

| Dichloromethane | Higher than in water |

Note: Quantitative data for Kt in various organic solvents is sparse in the literature, but the trend indicates a higher proportion of the thioenol tautomer in less polar environments.

Experimental Protocols for Tautomerism Studies

The study of this compound tautomerism relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. Proton (¹H) and Carbon-13 (¹³C) NMR are most commonly employed.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a 5-10 mg/mL solution of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nucleus: ¹H.

-

Temperature: 298 K (or variable temperature studies to observe changes in equilibrium).

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the concentration.

-

-

Data Analysis:

-

The protons of the -NH₂ groups in the thione form typically appear as a broad singlet in DMSO-d₆.[4][5]

-

The chemical shifts of the N-H and S-H protons in the thioenol form will be distinct.

-

Integration of the signals corresponding to each tautomer allows for the determination of their relative concentrations and the equilibrium constant.

-

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups of each tautomer.

Detailed Protocol for FT-IR Analysis:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by grinding 1-2 mg of this compound with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Solution: Prepare a 1-5% (w/v) solution in a suitable solvent (e.g., acetonitrile, dichloromethane) and use a liquid cell with an appropriate path length.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Thione Form: Look for strong bands corresponding to N-H stretching (around 3400-3100 cm⁻¹), C-N stretching (around 1470 cm⁻¹), and the characteristic C=S stretching vibration (around 735 cm⁻¹).[6][7]

-

Thioenol Form: The presence of this tautomer would be indicated by the appearance of a C=N stretching band (around 1600 cm⁻¹) and an S-H stretching band (around 2500 cm⁻¹, often weak).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis of the tautomeric mixture in solution.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁴ to 10⁻⁵ M) in the solvent of interest (e.g., water, ethanol, acetonitrile).

-

Instrument Parameters:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Solvent: Use the same solvent for the blank as for the sample.

-

-

Data Analysis:

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information for the tautomeric form present in the crystalline state.

Detailed Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol).[10][11]

-

Data Collection:

-

Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to obtain the unit cell parameters and reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Conclusion

A thorough understanding of the chemical structure and tautomeric behavior of this compound is fundamental for researchers in chemistry and drug development. The predominance of the thione tautomer can be influenced by environmental factors, leading to a dynamic equilibrium with the thioenol form. This guide has provided a detailed overview of the structural parameters of both tautomers and outlined the key experimental protocols for their investigation. The application of these techniques will enable a more precise characterization of this compound and its derivatives, facilitating the design of novel molecules with tailored chemical and biological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of thiourea for lab use

An In-depth Technical Guide to the Physical and Chemical Properties of Thiourea for Laboratory Use

For researchers, scientists, and drug development professionals, a thorough understanding of the properties of chemical reagents is fundamental. This compound (CH₄N₂S), an organosulfur compound, is a versatile molecule with significant applications in organic synthesis, analytical chemistry, and medicinal chemistry.[1][2] Structurally similar to urea (B33335) with the oxygen atom replaced by a sulfur atom, its properties and reactivity differ significantly.[3][4] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with practical laboratory protocols and safety information.

Physical Properties

This compound is a white, crystalline solid at room temperature.[4] It is odorless with a bitter taste.[5][6] Key physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | CH₄N₂S | [4] |

| Molar Mass | 76.12 g/mol | [3][4] |

| Appearance | White or off-white crystals or powder | [4][5] |

| Density | 1.405 g/cm³ | [3][7] |

| Melting Point | 170-182 °C (338-360 °F) | [3][6][8][9] |

| Boiling Point | Decomposes, Sublimes at 150-160 °C in vacuum | [5][10] |

| Solubility in Water | 137 g/L at 20 °C; 142 g/L at 25 °C | [6][11] |

| Solubility in other solvents | Soluble in hot ethanol (B145695) and ammonium (B1175870) thiocyanate (B1210189) solution.[4] Insoluble in ether.[4] | [4][10] |

| Vapor Pressure | 0.0028 mmHg | [5] |

| logP (Octanol/Water Partition Coefficient) | -1.08 | [5] |

| pKa (Strongest Acidic) | 13.87 | |

| pKa (Strongest Basic) | -3 |

Chemical Properties and Reactivity

The reactivity of this compound is largely dictated by the thiocarbonyl group (C=S). The sulfur atom is more nucleophilic and the C=S bond is weaker and more polarizable compared to the C=O bond in urea.[4] this compound exists in equilibrium between its thione and thiol tautomeric forms, with the thione form being more prevalent in aqueous solutions.[12]

Caption: Tautomeric equilibrium of this compound.

Key Chemical Reactions:

-

Reductant: this compound is an effective reducing agent. It is used to reduce peroxides to their corresponding diols and is also employed in the reductive workup of ozonolysis to yield carbonyl compounds.[3]

-

Precursor to Thiols: A common application is the conversion of alkyl halides to thiols. The reaction proceeds via the formation of an isothiouronium salt, which is subsequently hydrolyzed to produce the thiol.[3][6]

-

Synthesis of Heterocycles: this compound is a valuable building block for synthesizing pyrimidine (B1678525) derivatives by condensing with β-dicarbonyl compounds.[3] Pharmaceuticals such as thiobarbituric acid and sulfathiazole (B1682510) are prepared using this compound.[3]

-

Precursor to Metal Sulfides: It serves as a source of sulfide (B99878) ions for the synthesis of various metal sulfides, such as mercury sulfide (HgS), when treated with metal salts in an aqueous solution.[3]

-

Organocatalysis: this compound and its derivatives are used as organocatalysts, accelerating reactions through hydrogen-bonding interactions with substrates.[13] These catalysts are advantageous due to their low toxicity, stability, and ability to function under mild, nearly neutral conditions.[13][14]

References

- 1. annexechem.com [annexechem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: Structure, Properties, Synthesis & Applications [vedantu.com]

- 5. This compound | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | Thiocyanate, Sulfur, Nitrogen | Britannica [britannica.com]

- 9. 62-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. This compound Formula: Structure, Sample, Properties and Uses [pw.live]

- 12. mdpi.com [mdpi.com]

- 13. This compound organocatalysis - Wikipedia [en.wikipedia.org]

- 14. Development of Chiral this compound Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]

A Technical Guide to the One-Step Synthesis of Thiourea Derivatives for Researchers and Drug Development Professionals

Introduction

Thiourea derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antithyroid properties. Their therapeutic potential stems from their ability to engage in crucial biological interactions, often through hydrogen bonding and coordination with metalloenzymes. The development of efficient, cost-effective, and environmentally benign synthetic methodologies is paramount for the exploration of new this compound-based therapeutic agents. This technical guide provides an in-depth overview of one-step synthesis strategies for this compound derivatives, focusing on methods that offer high yields, operational simplicity, and scalability.

Core Synthetic Strategies

The one-step synthesis of this compound derivatives predominantly revolves around the reaction of a primary or secondary amine with a thiocarbonyl source. The most common and versatile methods include the use of carbon disulfide or isothiocyanates.

1. From Amines and Carbon Disulfide:

This is a widely employed, atom-economical approach for synthesizing both symmetrical and unsymmetrical thioureas. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then reacts with another amine molecule to yield the desired this compound. Various reaction conditions have been developed to optimize this transformation, including the use of aqueous media, deep eutectic solvents (DESs), and microwave irradiation, often promoting greener and more efficient syntheses.

2. From Amines and Isothiocyanates:

The reaction between an amine and an isothiocyanate is a highly efficient and straightforward method for the synthesis of unsymmetrical thioureas. This method is often preferred for its high yields and clean reaction profiles. The isothiocyanate can be a commercially available reagent or generated in situ.

Quantitative Data Summary

The following table summarizes quantitative data from various one-step synthetic protocols for this compound derivatives, providing a comparative overview of their efficiency.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Solvent | Time | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline (B41778) | Carbon Disulfide | Choline Chloride/Tin(II) Chloride (DES) | 8 h | 130 | 92 | [1][2] |

| 2 | Benzylamine | Carbon Disulfide | Water | 4-6 h | RT | 85-95 | [3] |

| 3 | Diethylamine | Carbon Disulfide | DMSO | 1 h | 70 | 95 | [4] |

| 4 | 4-Chloroaniline | Phenyl isothiocyanate | Dichloromethane | 23 h | Reflux | 63 | [5] |

| 5 | Ethylenediamine | Carbon Disulfide | Ethanol/Water | 11-12 h | Reflux | 83-89 | [6] |

| 6 | Various Amines | Thiazolidine-2-thiones | Water | 3-5 h | 80 | 60-90 | [7][8] |

| 7 | Benzoic Acid derivatives | Various Amines | Microwave | 10 min | - | >95 | [9] |

| 8 | 6-Aminobenzimidazole | 2-Fluorophenyl isothiocyanate | Dichloromethane | 2 h | RT | 98 | [10] |

Key Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Thioureas from Amines and Carbon Disulfide in an Aqueous Medium [3]

This protocol describes a green and efficient method for the synthesis of symmetrical and asymmetrical thioureas.

-

Materials:

-

Primary or secondary amine (0.1 mol)

-

Carbon disulfide (0.05 mol for symmetrical, 0.1 mol for asymmetrical)

-

Second amine (for asymmetrical synthesis, 0.1 mol)

-

Water

-

30% Hydrogen Peroxide (for oxidative coupling) or Air

-

-

Procedure for Symmetrical Thioureas (using Hydrogen Peroxide):

-

To a solution of the amine (0.1 mol) in water (100 mL), add carbon disulfide (0.05 mol) dropwise with vigorous stirring at room temperature.

-

Continue stirring for 30 minutes to form the dithiocarbamate intermediate.

-

Slowly add 30% hydrogen peroxide (0.05 mol) to the reaction mixture.

-

An exothermic reaction will occur, and the product will precipitate. Continue stirring for an additional hour at room temperature.

-

Collect the solid product by filtration, wash with water, and dry.

-

-

Procedure for Asymmetrical Thioureas (using Air):

-

Dissolve the first amine (0.1 mol) in water (100 mL) and add carbon disulfide (0.1 mol) dropwise with stirring.

-

After 30 minutes, add the second amine (0.1 mol) to the reaction mixture.

-

Bubble air through the reaction mixture for 2-3 hours.

-

The product will gradually precipitate. Collect the solid by filtration, wash with water, and dry.

-

Protocol 2: Microwave-Assisted Synthesis of N,N'-Disubstituted Thioureas [9]

This protocol highlights the use of microwave irradiation to dramatically reduce reaction times.

-

Materials:

-

Substituted benzoic acid

-

Thionyl chloride

-

Potassium thiocyanate (B1210189)

-

Substituted aniline

-

Acetone (B3395972) (dry)

-

-

Procedure:

-

A mixture of the substituted benzoic acid (1 mmol) and thionyl chloride (1.5 mmol) is refluxed for 1-2 hours. Excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is dissolved in dry acetone (10 mL), and potassium thiocyanate (1 mmol) is added. The mixture is refluxed for 1.5 hours.

-

The corresponding substituted aniline (1 mmol) is added to the reaction mixture.

-

The reaction vessel is placed in a microwave synthesizer and irradiated for 10 minutes.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound Derivatives

This compound derivatives exert their biological effects by modulating various signaling pathways. Two prominent examples are their roles as anticancer and antithyroid agents.

-

Anticancer Activity: Many this compound derivatives function as kinase inhibitors, targeting key signaling cascades involved in cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and VEGFR-2 pathways.[11][12][13][14] By inhibiting these kinases, they can block downstream signaling, leading to apoptosis and inhibition of angiogenesis.

References

- 1. Mechanism of thyroid peroxidase inhibition by ethylenethis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly efficient and catalyst-free synthesis of substituted thioureas in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]

- 10. The mechanism of action of the thioureylene antithyroid drugs. | Semantic Scholar [semanticscholar.org]

- 11. Design, synthesis, and biological evaluation of novel substituted this compound derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 13. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and cyanamide as inhibitors of thyroid peroxidase: the role of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organosulfur Compounds Structurally and Functionally Similar to Thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, serves as a versatile scaffold in medicinal chemistry due to its unique structural and electronic properties.[1] Its ability to form stable hydrogen bonds and coordinate with metal ions has led to the development of a vast array of derivatives with a wide spectrum of biological activities.[2] This technical guide provides a comprehensive overview of organosulfur compounds structurally and functionally related to this compound, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

Core Structures and Analogs

The this compound functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is the cornerstone of this class of compounds. Structural analogs and isosteres, where the this compound moiety is modified or replaced while retaining key electronic and steric features, have been extensively explored to modulate biological activity and pharmacokinetic properties.

Key Structural Classes:

-

N-Substituted Thioureas: These compounds, with one or more hydrogen atoms on the nitrogen atoms replaced by various substituents (e.g., aryl, acyl, alkyl groups), form the largest and most diverse class of this compound derivatives. The nature of these substituents significantly influences the compound's lipophilicity, electronic properties, and ultimately, its biological target and efficacy.

-

This compound-Containing Heterocycles: The this compound moiety can be incorporated into various heterocyclic ring systems, such as thiazoles, pyrimidines, and thiadiazoles. This often leads to compounds with enhanced biological activity and improved drug-like properties.

-

This compound Isosteres: These are compounds where the this compound group is replaced by a bioisosteric equivalent, a chemical group that produces similar biological effects. Examples include guanidines and other functionalities that mimic the hydrogen bonding and electronic characteristics of this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through several reliable and versatile methods. The most common approach involves the reaction of an isothiocyanate with a primary or secondary amine.

General Experimental Protocol: Synthesis of N-Aryl Thioureas

This protocol describes a general method for the synthesis of N-aryl thioureas from an aryl isothiocyanate and an amine.

Materials:

-

Aryl isothiocyanate (1.0 equivalent)

-

Primary or secondary amine (1.0 equivalent)

-

Dry solvent (e.g., acetone, dichloromethane, acetonitrile)

-

Stirring apparatus

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve the aryl isothiocyanate in the chosen dry solvent in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add the amine dropwise at room temperature. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl this compound derivative.[3]

-

Characterize the final product using appropriate analytical techniques, such as NMR, IR spectroscopy, and mass spectrometry.

Example Synthesis: N-acetylthis compound

A two-step, one-pot reaction can be employed for the synthesis of N-acetylthis compound.

Procedure:

-

Formation of Acetyl Isothiocyanate: Acetyl chloride is added dropwise to a stirred suspension of ammonium (B1175870) thiocyanate (B1210189) in dry acetone. The mixture is then refluxed for one hour.[4]

-

Synthesis of N-acetylthis compound: After cooling the reaction mixture, concentrated ammonium hydroxide (B78521) is added slowly. The resulting solution is heated to remove excess ammonia (B1221849) and then poured into an ice-water mixture to precipitate the crude product. The product is collected by filtration, washed with cold water, and dried.[4]

Biological Activities and Quantitative Data

This compound derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The following tables summarize quantitative data for various this compound analogs, providing a basis for structure-activity relationship (SAR) analysis and comparison.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.

Table 1: Cytotoxic Activity of Selected this compound Derivatives against Cancer Cell Lines

| Compound ID | Structure/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| TD-1 | 1,3-bis(4-(trifluoromethyl)phenyl)this compound | A549 (Lung) | 0.2 | [5] |

| TD-2 | 3-(trifluoromethyl)phenylthis compound analog | SW480 (Colon) | ≤ 10 | [6] |

| TD-3 | 3-(trifluoromethyl)phenylthis compound analog | SW620 (Colon) | ≤ 10 | [6] |

| TD-4 | 3-(trifluoromethyl)phenylthis compound analog | PC3 (Prostate) | ≤ 10 | [6] |

| TD-5 | 3-(trifluoromethyl)phenylthis compound analog | K-562 (Leukemia) | ≤ 10 | [6] |

| TD-6 | Diarylthis compound derivative | MCF-7 (Breast) | 338.33 ± 1.52 | [7] |

| TD-7 | Nicotinamide-based VEGFR-2 inhibitor | HCT-116 (Colon) | 9.3 ± 0.02 | [8] |

| TD-8 | Nicotinamide-based VEGFR-2 inhibitor | HepG-2 (Liver) | 7.8 ± 0.025 | [8] |

Antimicrobial Activity

The this compound scaffold is also a promising pharmacophore for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives against Bacterial Strains

| Compound ID | Structure/Class | Bacterial Strain | MIC (µg/mL) | Reference |

| TDA-1 | TD4 | S. aureus (ATCC 29213) | 2 | [9] |

| TDA-2 | TD4 | MRSA (USA 300) | 2 | [9] |

| TDA-3 | Thiazole-containing this compound (4h) | S. aureus | 0.78 | [10] |

| TDA-4 | Thiazole-containing this compound (4b) | C. difficile | 0.78 | [10] |

| TDA-5 | Thiazole-containing this compound (4b) | S. pneumoniae | 0.78 | [10] |

| TDA-6 | Thiazole-containing this compound (4b) | E. coli | 0.78-3.125 | [10] |

| TDA-7 | N-phenyl and N-benzoyl thioureas | Gram-positive bacteria | 3.1-6.3 | [11] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

This compound derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

This compound derivative stock solutions (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to each well of a 96-well microplate.

-

Serial Dilution: Add 50 µL of the this compound derivative stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum (diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells) to each well.

-

Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by interacting with and modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin pathway is implicated in the development and progression of several cancers. Some this compound derivatives have been shown to inhibit this pathway.

Caption: Wnt/β-catenin signaling pathway and a point of inhibition by this compound derivatives.

Inhibition of the RAS/RAF/MAPK Signaling Pathway

The RAS/RAF/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.

Caption: RAS/RAF/MAPK signaling pathway with a potential point of inhibition by this compound derivatives.

Experimental Workflow Visualization

A typical workflow for the discovery and initial evaluation of novel this compound derivatives as potential therapeutic agents is outlined below.

Caption: A generalized experimental workflow for the development of this compound-based drug candidates.

Conclusion

Organosulfur compounds based on the this compound scaffold represent a rich and diverse source of biologically active molecules with significant therapeutic potential. This technical guide has provided a foundational understanding of their synthesis, biological activities, and mechanisms of action, supported by detailed experimental protocols and quantitative data. The continued exploration of this compound derivatives and their analogs, guided by a deeper understanding of their interactions with biological targets and signaling pathways, holds great promise for the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthis compound Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Thiourea CAS number and molecular formula

An In-Depth Technical Guide to Thiourea for Researchers and Drug Development Professionals

Introduction

This compound, also known as thiocarbamide, is an organosulfur compound with the molecular formula CH₄N₂S.[1] Structurally, it is an analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom, a substitution that confers distinct chemical properties and reactivity.[2][3] This versatile molecule is a planar, white, crystalline solid and serves as a key reagent in organic synthesis.[1] In the field of drug discovery and medicinal chemistry, the this compound scaffold is of significant interest due to its presence in a wide array of biologically active compounds with potential therapeutic applications, including anticancer, antiviral, and antibacterial agents.[4][5][6] Its ability to form stable complexes with metal ions and engage in hydrogen bonding makes it a valuable pharmacophore in the design of novel drugs.[7][8]

Core Chemical Identifiers and Properties

This compound is identified by the CAS Number 62-56-6 .[9][10][11][12] Its molecular formula is CH₄N₂S, and it has a molar mass of approximately 76.12 g/mol .[1][9][10][13]

Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| Molecular Formula | CH₄N₂S | [1][2][9][13][14] |

| Molar Mass | 76.12 g/mol | [1][10][13] |

| CAS Number | 62-56-6 | [9][10][12] |

| Appearance | White, crystalline solid | [1] |

| Melting Point | 176°C to 182°C | [1][2][10][13] |

| Density | 1.405 g/cm³ at 20°C | [10] |

| Solubility in Water | 137-142 g/L at 20-25°C | [10][13] |

| pH | 6-8 (50 g/L in H₂O at 20°C) |

Tautomerism

This compound exists in two tautomeric forms: the thione form, which is more prevalent, and the thiol form (also known as isothis compound).[4] This equilibrium is crucial as it influences the compound's reaction pathways.

Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.

Key Experimental Protocols for Synthesis

The synthesis of this compound and its derivatives can be achieved through several routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.[15]

Protocol 1: Synthesis from Isothiocyanates and Amines

This is one of the most efficient and versatile methods for preparing N-substituted thioureas, known for high yields and mild reaction conditions.[15]

Materials:

-

Isothiocyanate (e.g., Phenyl isothiocyanate)

-

Amine (e.g., Aniline)

-

Solvent (e.g., Dichloromethane or tert-butanol)

Procedure:

-

Dissolve the isothiocyanate (1 equivalent) in the chosen solvent in a reaction flask.[15]

-

Add the amine (1 equivalent) to the solution.[15]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[15]

-

If the product, an N,N'-disubstituted this compound, precipitates, collect it by filtration.[15]

-

Wash the collected solid with a small amount of cold solvent and dry to obtain the pure product.[15]

Protocol 2: Synthesis from Urea and Lawesson's Reagent

This one-step method converts urea to this compound using a common laboratory thionating agent.[15][16]

Materials:

-

Urea

-

Lawesson's Reagent

-

Anhydrous solvent (e.g., THF, Toluene)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve urea (2 equivalents) in the anhydrous solvent.[15][16]

-

Add Lawesson's reagent (1 equivalent) to the solution.[15][16]

-

Heat the reaction mixture to approximately 75°C and stir for about 3.5 hours.[15][16]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).[15]

-

Upon completion, the product can be isolated using standard purification techniques.

Protocol 3: Synthesis of this compound Dioxide

This compound can be oxidized to form this compound dioxide, a potent and eco-friendly reducing agent used in organic chemistry.[10][17]

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Distilled water

-

Ethanol (B145695) (for washing)

Procedure:

-

Prepare a diluted solution of hydrogen peroxide (e.g., 6%) in a flask and cool it to below 10°C in an ice bath.[17]

-

Grind this compound into a fine powder.[17]

-

Add the powdered this compound to the cold hydrogen peroxide solution in small portions over approximately one hour, maintaining the low temperature.[17]

-

The this compound is oxidized, and the less soluble this compound dioxide will precipitate out of the solution.[17]

-

Collect the crystalline precipitate by filtration.[17]

-

Wash the product with boiling ethanol to remove any unreacted this compound and then dry.[17]

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are pivotal in medicinal chemistry and are investigated for a wide range of biological activities.[4][18]

-

Anticancer Agents: this compound derivatives have been shown to target molecular pathways involved in cancer progression, such as angiogenesis and cell signaling.[4][7] Some have demonstrated potent inhibitory activity against various human cancer cell lines, including breast, lung, and liver cancer.[4][19]

-

Antimicrobial and Antiviral Activity: The this compound scaffold is a component of various compounds with antibacterial, antifungal, and antiviral properties.[4][5][6]

-

Enzyme Inhibition: Certain derivatives act as non-competitive enzyme inhibitors, a property explored in drug design.[13][20] For instance, they have been evaluated as inhibitors of cholinesterases, which is relevant for conditions like Alzheimer's disease.[20]

-

Precursor to Heterocycles: In organic synthesis, this compound is a fundamental building block for constructing various heterocyclic compounds, such as aminothiazoles and pyrimidines.[3][10] These heterocycles are core structures in many pharmaceuticals, including sulfathiazole.[10]

-

Synthesis of Thiols: this compound is used as a sulfur source to convert alkyl halides into thiols via the formation of an isothiouronium salt, which is subsequently hydrolyzed.[3][10]

Logical and Pathway Diagrams

General Synthesis Workflow for this compound Derivatives

The synthesis of bioactive this compound derivatives often follows a straightforward workflow, starting from readily available precursors.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Conceptual Inhibition of a Signaling Pathway

This compound derivatives can interfere with cellular signaling pathways implicated in disease. This diagram illustrates a conceptual model of this inhibition.

Caption: Conceptual model of a this compound derivative inhibiting a signaling cascade.

References

- 1. This compound: Structure, Properties, Synthesis & Applications [vedantu.com]

- 2. britannica.com [britannica.com]

- 3. byjus.com [byjus.com]

- 4. mdpi.com [mdpi.com]

- 5. annexechem.com [annexechem.com]

- 6. Recent advances in urea- and this compound-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel this compound Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound (CAS 62-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. bibliotekanauki.pl [bibliotekanauki.pl]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. kar.kent.ac.uk [kar.kent.ac.uk]

- 20. This compound Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Protonation of Thiourea and the Formation of Isothiouronium Salts: A Technical Guide

This technical guide provides an in-depth exploration of the protonation of thiourea and the subsequent formation of isothiouronium salts. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed understanding of the underlying chemical principles, experimental procedures, and quantitative data.

Protonation of this compound

This compound, with the chemical formula CS(NH₂)₂, is a planar molecule that exhibits basic properties.[1] The protonation of this compound is a fundamental reaction that plays a crucial role in its chemical reactivity and its utility as a building block in organic synthesis.

Site of Protonation: Sulfur vs. Nitrogen

This compound possesses two potential sites for protonation: the sulfur atom and the nitrogen atoms of the amino groups. Experimental evidence from X-ray crystallography and spectroscopic studies unequivocally demonstrates that protonation occurs at the sulfur atom.[1] This preference can be attributed to the electronic structure of this compound, which is best described as a resonance hybrid of several contributing structures.[2][3][4]

The resonance delocalization of the nitrogen lone pairs into the C=S pi-system results in a partial negative charge on the sulfur atom and partial positive charges on the nitrogen atoms, making the sulfur atom the more nucleophilic and basic site.

The Thiouronium Cation and its Stability

The product of S-protonation is the planar thiouronium cation, [HSC(NH₂)₂]⁺.[1] The positive charge in this cation is delocalized over the sulfur and both nitrogen atoms through resonance, which significantly stabilizes the conjugate acid.

Acidity of the Thiouronium Cation (pKa)